molecular formula C13H20Cl2N2O B3107123 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride CAS No. 1609403-27-1

1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride

Cat. No. B3107123
CAS RN: 1609403-27-1
M. Wt: 291.21
InChI Key: CUSOIMKGNLVTMU-UHFFFAOYSA-N
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Description

“1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride” is a chemical compound with the molecular formula C13H20Cl2N2O . It is used in various scientific research and experiments .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride”, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride” consists of 13 carbon atoms, 20 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 291.217 Da, and the monoisotopic mass is 290.095276 Da .

Scientific Research Applications

Antimycobacterial Applications

Research on xanthone derivatives, including compounds structurally similar to 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride, demonstrates significant antimycobacterial activity. Szkaradek et al. (2008) synthesized derivatives evaluated for their activity against M. tuberculosis. Among them, certain compounds exhibited high inhibition rates of M. tuberculosis growth, highlighting the potential of piperazine derivatives in treating tuberculosis and related mycobacterial infections Szkaradek et al., 2008.

Antidepressant and Anxiolytic Properties

Piperazine derivatives have been investigated for their potential in treating psychiatric disorders. Waszkielewicz et al. (2015) synthesized N‐(2‐methoxyphenyl)piperazine derivatives with significant affinities toward serotonergic receptors. These compounds demonstrated potent antidepressant-like activity in behavioral tests, suggesting their application in developing new therapeutic agents for depression and anxiety disorders Waszkielewicz et al., 2015.

Anticonvulsant Activity

The anticonvulsant potential of piperazine derivatives has also been a subject of scientific inquiry. Marona et al. (2009) explored the effects of certain 1,4-piperazine derivatives in seizure models, finding moderate effectiveness in increasing seizure thresholds. This line of research underscores the possibility of utilizing piperazine derivatives in developing anticonvulsant therapies Marona et al., 2009.

Cardiotropic Activity

Further investigations into the therapeutic potential of piperazine derivatives include their cardiotropic activity. Mokrov et al. (2019) synthesized a series of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and assessed their cardiotropic effects. These studies reveal significant antiarrhythmic activity in specific derivatives, indicating their potential in addressing cardiovascular disorders Mokrov et al., 2019.

properties

IUPAC Name

1-[2-(4-chloro-2-methylphenoxy)ethyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.ClH/c1-11-10-12(14)2-3-13(11)17-9-8-16-6-4-15-5-7-16;/h2-3,10,15H,4-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSOIMKGNLVTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCN2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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